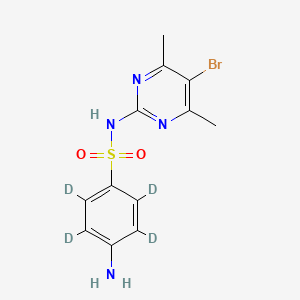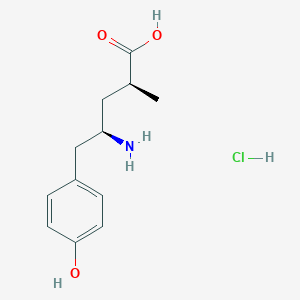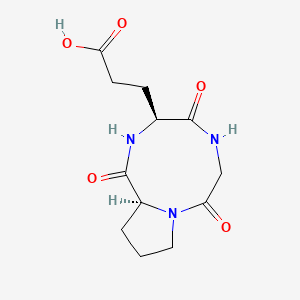
Cyclopetide 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopetide 2 is a moderately active antimicrobial peptide known for its effectiveness against Bacillus subtilis, with a minimum inhibitory concentration of 50 micrograms per milliliter . This compound belongs to the class of cyclic peptides, which are characterized by their closed-loop structure, providing them with unique stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclopetide 2, often involves complex macrocyclization techniques. One notable method is the “CyClick” strategy, which is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. This method facilitates the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%) under mild reaction conditions . Another common approach is lactamization, which can be performed in solution-phase following solid-phase peptide synthesis or on-resin cyclization .
Industrial Production Methods
Industrial production of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The use of automated peptide synthesizers and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyclopetide 2, like other cyclic peptides, can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bridges between cysteine residues.
Reduction: Breaking disulfide bonds to yield linear peptides.
Substitution: Introducing different functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for disulfide bond formation.
Reducing agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Substitution reagents: Including various alkylating agents for functional group modifications.
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered biological activities and stability profiles .
科学的研究の応用
Cyclopetide 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its antimicrobial properties and potential as a natural pesticide.
Medicine: Explored for its potential as a therapeutic agent due to its stability and specificity.
作用機序
Cyclopetide 2 exerts its effects through various mechanisms, including:
Induction of apoptosis: Triggering programmed cell death in target cells.
Inhibition of protein-protein interactions: Disrupting essential cellular processes.
Membrane permeability: Facilitating the entry of the peptide into cells.
類似化合物との比較
Cyclopetide 2 can be compared with other cyclic peptides such as:
Caspofungin: An antifungal cyclic peptide with a similar structure but different target specificity.
Kahalalide F: Known for its anticancer properties and different mechanism of action.
List of Similar Compounds
- Caspofungin
- Kahalalide F
- Istodax
- Kalata B1
特性
分子式 |
C12H17N3O5 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
InChIキー |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
異性体SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |
正規SMILES |
C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


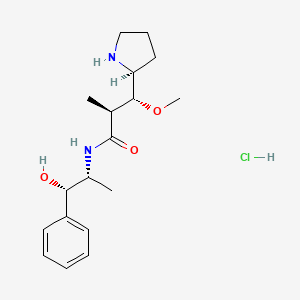
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
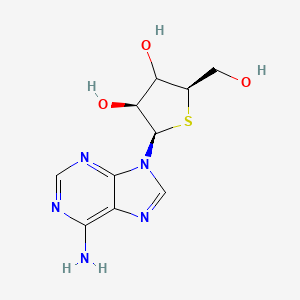
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
